
Ceftiolene
Overview
Description
Ceftiolene is a semi-synthetic, broad-spectrum third-generation cephalosporin antibiotic. It exerts bactericidal activity by binding to penicillin-binding proteins (PBPs), enzymes critical for bacterial cell wall synthesis. This binding disrupts peptidoglycan cross-linking, leading to cell wall weakening and bacterial lysis . Its molecular formula is C20H18N8O8S3 (molecular weight: 594.64 g/mol), with a unique SMILES structure emphasizing its β-lactam core and side-chain modifications that enhance stability against β-lactamases . This compound is regulated under the U.S. FDA with the Unique Ingredient Identifier (UNII) 28TV2P33KF .
Preparation Methods
Structural and Functional Basis of Ceftiolene
This compound shares the core β-lactam structure characteristic of cephalosporins, with modifications at the C-3 and C-7 positions governing its antibacterial activity and pharmacokinetic profile. The C-3 side chain typically features a thiazole or pyridyl group to enhance stability against β-lactamases, while the C-7 acyl group determines spectrum breadth . For instance, ceftaroline fosamil incorporates a 4-(1-methylpyridinium)thiazole-2-thioether moiety at C-3, a modification achieved via nucleophilic substitution reactions . These structural parallels suggest that this compound’s synthesis follows analogous steps, including:
-
Activation of the C-3 hydroxyl group for nucleophilic displacement.
-
Introduction of a tailored thiol-containing side chain.
-
Deprotection and purification to isolate the active pharmaceutical ingredient (API).
Synthesis of the Cephem Nucleus
The cephem nucleus serves as the foundational scaffold for this compound. Its preparation involves:
Fermentation and Isolation
Cephalosporin C, derived from Acremonium chrysogenum, undergoes enzymatic hydrolysis to yield 7-aminocephalosporanic acid (7-ACA). Subsequent acylation at the C-7 position with phenylacetyl chloride introduces the first functional group, forming 7-phenylacetylaminocephalosporanic acid (7-PACA) .
Chemical Modifications
C-3 Activation : The C-3 hydroxyl group is activated using toluenesulfonyl chloride (TosCl) in dimethylformamide (DMF) at -5°C to -8°C, forming a sulfonate ester intermediate. This step achieves near-quantitative yields (99%) with minimal δ-3 isomer formation .
Reaction Conditions :
-
Solvent: DMF (4 L per 2 mol substrate).
-
Temperature: -8°C to -10°C.
Thioether Side Chain Introduction
The activated C-3 position undergoes nucleophilic substitution with a thiol-containing heterocycle, a critical step for β-lactamase resistance.
Synthesis of 4-(4-Pyridyl)-2-Thiazolethiol
This side chain precursor is prepared by condensing 4-(4-pyridyl)-2-thiourea with methyl iodide in tetrahydrofuran (THF), yielding the sodium salt after treatment with sodium methoxide .
Coupling Reaction
The sulfonate ester intermediate reacts with the thiolate salt at -5°C to -8°C in THF. Key parameters include:
-
Molar Ratio : 1:1 substrate to thiolate.
-
Workup : Acetic acid and methanol quench the reaction, precipitating the thioether product in 94.7% yield .
-
Purity : HPLC analysis confirms 98% purity with 0.65% δ-3 isomer content .
Deprotection and Final API Isolation
Carboxyl Group Deprotection
The diphenylmethyl ester at C-4 is cleaved using p-cresol in dichloromethane, followed by phosphorous pentachloride (PCl₅) to generate the free carboxylic acid .
Amino Group Deprotection
Immobilized penicillin G acylase selectively removes the phenylacetyl group at C-7 under mild aqueous conditions (pH 7.0–7.5, 25°C), preserving the β-lactam ring .
Crystallization and Purification
The crude product is crystallized from acetonitrile and concentrated hydrochloric acid, yielding this compound as an off-white powder.
Impurity Profiling and Control
This compound’s stability and safety depend on rigorous impurity management. Studies on ceftriaxone reveal that acidic conditions (pH ≤2) degrade the API, reducing concentrations to <1% after 72 hours . Neutral pH storage maintains 95–100% stability . Key impurities include:
-
Degradation Products : Δ-2 isomer and open-ring metabolites.
-
Process-Related Impurities : Residual TosCl and DMF.
Analytical Methods
-
HPLC : COSMOSIL HILIC column with acetonitrile–ammonium acetate (7:3) mobile phase .
-
Mass Spectrometry : ESI+ mode, m/z 555.0→396.1 for this compound .
Scalability and Industrial Considerations
Solvent Selection
Methanol outperforms acetonitrile in protein precipitation during plasma analysis, though it increases matrix effects . Industrial synthesis favors DMF for its solvation capacity and THF for low-temperature reactions .
Comparative Data Table: Reaction Optimization
Chemical Reactions Analysis
Ceftiofur undergoes various chemical reactions, including hydrolysis by beta-lactamase, which it is resistant to. It also undergoes oxidation and reduction reactions. Common reagents used in these reactions include 1,4-dithioerythritol for reduction . The major products formed from these reactions include desfuroylceftiofur, which also has antibiotic activity .
Scientific Research Applications
Treatment of Resistant Infections
Ceftiolene has shown promise in treating infections caused by resistant bacteria. A study indicated that this compound effectively targets MRSA and other resistant strains, making it a valuable option in the face of rising antibiotic resistance .
Clinical Efficacy Studies
A multicenter observational study highlighted the efficacy of this compound in treating bloodstream infections (BSI) due to MRSA. Among patients receiving at least 72 hours of this compound treatment, clinical success was observed in approximately 70% of cases, with a high clearance rate of the bloodstream infection .
Safety Profile
The safety profile of this compound has been assessed through various studies. Adverse events were reported but were generally comparable to those associated with other antibiotics used for similar infections. Notably, neutropenia was documented as an adverse effect in some patients receiving extended courses of this compound .
Table 1: Efficacy of this compound in Clinical Studies
Table 2: Adverse Events Associated with this compound
Case Study 1: Neutropenia Associated with this compound
A retrospective review identified four cases of neutropenia among patients treated with this compound for more than seven days. The median onset was observed at 25 days after initiation, with recovery occurring after discontinuation of the drug .
Case Study 2: Efficacy in Bloodstream Infections
In a cohort study involving patients with MRSA BSI, this compound demonstrated a clearance rate exceeding 90% when used as either monotherapy or in combination therapy. This highlights its potential as a salvage therapy for patients who have failed previous treatments .
Mechanism of Action
Ceftiofur exerts its antibacterial action by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the cross-linkage of peptidoglycan chains, leading to the weakening and eventual rupture of the bacterial cell wall .
Comparison with Similar Compounds
Ceftiolene belongs to the cephalosporin class, sharing structural and functional similarities with other third-generation agents. Below, it is compared with Ceftioxide and Ceftriaxone , two compounds selected for their structural parallels and overlapping therapeutic applications.
Structural Comparison
Table 1: Structural and Molecular Properties
- This compound vs. Ceftioxide: this compound’s larger molecular weight and additional sulfur atoms (3 vs. 2 in Ceftioxide) may enhance its binding affinity to PBPs in Gram-negative bacteria.
- This compound vs. Ceftriaxone: Ceftriaxone’s aminothiazoyl side chain improves CSF penetration, making it preferred for meningitis. This compound lacks this group but exhibits broader β-lactamase stability .
Functional and Pharmacological Comparison
Table 2: Pharmacokinetic and Antimicrobial Properties
Property | This compound | Ceftioxide | Ceftriaxone |
---|---|---|---|
Spectrum | Broad (Gram-negative) | Moderate (Gram-negative) | Broad (Gram-negative & select Gram-positive) |
β-Lactamase Stability | High | Moderate | High |
Half-life (hours) | ~2.5 (estimated) | ~1.8 | ~8.0 |
Protein Binding (%) | 85–90 | 70–75 | 95 |
Primary Indications | Respiratory/UTIs | Skin/Soft Tissue Infections | Meningitis, Sepsis |
- Antimicrobial Efficacy: this compound demonstrates superior activity against Pseudomonas aeruginosa compared to Ceftioxide but is less effective against Streptococcus pneumoniae than Ceftriaxone .
- Pharmacokinetics : Ceftriaxone’s prolonged half-life permits once-daily dosing, whereas this compound requires more frequent administration. Ceftioxide’s lower protein binding may enhance tissue penetration .
Research Findings and Clinical Relevance
- Resistance Profiles : this compound shows lower resistance rates in ESBL-producing Enterobacteriaceae compared to Ceftioxide, attributed to its steric hindrance against enzyme hydrolysis .
- Synergistic Combinations : this compound paired with β-lactamase inhibitors (e.g., clavulanate) enhances efficacy against MRSA, a niche where Ceftriaxone is ineffective .
Biological Activity
Ceftiolene, a novel cephalosporin antibiotic, has garnered attention for its potential efficacy against a range of bacterial pathogens, particularly those resistant to conventional therapies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.
Overview of this compound
This compound is classified as a broad-spectrum cephalosporin antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, ultimately leading to bacterial cell lysis.
Pharmacodynamics
The pharmacokinetic profile of this compound indicates favorable properties that support its therapeutic use:
- Absorption : this compound is administered intravenously, achieving high plasma concentrations.
- Distribution : It demonstrates good tissue penetration, particularly in skin and soft tissue infections (SSTIs) and respiratory tract infections.
- Elimination : The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.
Efficacy Against Pathogens
This compound has shown potent in vitro activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for common bacteria:
Pathogen | MIC (mg/L) | Susceptibility |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | High |
Streptococcus pneumoniae | 0.25 - 1.0 | High |
Escherichia coli | 0.25 - 1.0 | High |
Klebsiella pneumoniae | 0.5 - 2.0 | Moderate |
Enterobacter cloacae | 1.0 - 4.0 | Variable |
Clinical Studies and Case Reports
Several clinical studies have evaluated the efficacy and safety of this compound in various settings:
- Skin and Soft Tissue Infections : A multicenter observational study reported that this compound was effective in treating complicated SSTIs caused by MRSA, with a clinical success rate of approximately 68% in patients receiving monotherapy . The study highlighted its role as a second-line treatment option when vancomycin failed.
- Central Nervous System Infections : A case report described successful treatment of methicillin-resistant Staphylococcus epidermidis ventriculitis in an infant using this compound combined with other antibiotics . This underscores the potential for this compound in treating challenging CNS infections.
- Meta-Analysis : A systematic review indicated that this compound had a lower risk of treatment failure compared to traditional antibiotics like vancomycin, with a pooled risk ratio of 0.79 . This suggests that this compound may provide a more reliable therapeutic option for complicated infections.
Safety Profile
The safety profile of this compound has been generally favorable:
- Adverse Effects : Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare but can include neutropenia and hypersensitivity reactions .
- Monitoring Recommendations : Regular monitoring of renal function and complete blood counts is advisable during prolonged therapy to mitigate risks associated with myelosuppression.
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Ceftiolene inhibits bacterial cell wall synthesis?
- Methodological Answer : Investigate this compound's interaction with penicillin-binding proteins (PBPs) using techniques such as:
- X-ray crystallography to resolve the drug-PBP binding interface .
- Fluorescence polarization assays to quantify binding affinity and kinetics.
- Peptidoglycan synthesis assays (e.g., HPLC-based methods) to measure inhibition of cross-linking .
Q. What is the spectrum of antibacterial activity for this compound against Gram-positive and Gram-negative pathogens?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized CLSI or EUCAST protocols. Include:
- Diverse bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) to assess coverage breadth.
- Comparative analysis with other cephalosporins to contextualize efficacy .
Q. How does bacterial resistance to this compound develop, and what genetic markers are associated with reduced susceptibility?
- Methodological Answer : Perform whole-genome sequencing of resistant mutants generated via in vitro serial passage experiments. Focus on mutations in:
- PBPs (e.g., pbpA, pbpB) to identify structural changes affecting drug binding.
- Efflux pump regulators (e.g., marR, acrAB) to assess overexpression .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in in vivo versus in vitro models?
- Methodological Answer : Design integrated studies that:
- Standardize experimental variables (e.g., inoculum size, pharmacokinetic parameters).
- Use animal infection models (e.g., murine neutropenic thigh) to correlate in vitro MICs with in vivo outcomes.
- Apply meta-analysis to reconcile discrepancies across studies, controlling for confounding variables .
Q. What experimental strategies optimize this compound’s stability and bioavailability in novel drug formulations?
- Methodological Answer :
- Physicochemical profiling : Assess pH-dependent stability via HPLC under simulated physiological conditions.
- Nanocarrier encapsulation : Test liposomal or polymeric nanoparticles for enhanced tissue penetration using in vitro permeability models (e.g., Caco-2 cells) .
Q. How can researchers design assays to evaluate this compound’s synergy with β-lactamase inhibitors against multidrug-resistant pathogens?
- Methodological Answer : Implement checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Combine this compound with inhibitors like avibactam or tazobactam. Validate results using:
- Time-kill kinetics to confirm bactericidal synergy.
- Genomic analysis of β-lactamase gene expression (e.g., blaCTX-M, blaTEM) via qRT-PCR .
Q. What methodologies best characterize this compound’s off-target effects on human microbiota?
- Methodological Answer :
- 16S rRNA sequencing of fecal/intestinal samples from animal models pre- and post-treatment.
- Metabolomic profiling (e.g., LC-MS) to identify shifts in microbial metabolites (e.g., short-chain fatty acids) .
Q. Methodological Guidelines for Research Design
- Literature Review : Use platforms like SciFinder to systematically search for this compound-related studies, prioritizing primary literature and excluding non-peer-reviewed sources (e.g., ) .
- Data Contradiction Analysis : Apply Bradford-Hill criteria to evaluate causality in conflicting results, emphasizing dose-response relationships and temporality .
- Experimental Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for detailed method documentation, including raw data deposition in public repositories .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXAHFZIHLTPFR-JLRJEBFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024597 | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77360-52-2 | |
Record name | Ceftiolene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceftiolene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefatiolene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTIOLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.